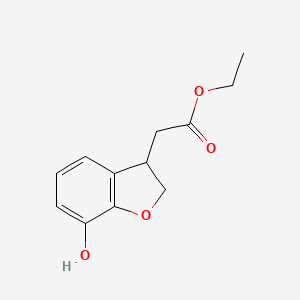

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate

Description

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate is a dihydrobenzofuran derivative characterized by a fused benzofuran core with a hydroxyl group at position 7 and an ethyl acetate ester moiety at position 2. This compound belongs to a class of oxygen-containing heterocycles known for diverse bioactivities, including anticancer, antimicrobial, and antiviral properties. Its structure combines a planar aromatic system with a partially saturated furan ring, which influences its molecular interactions and physicochemical properties.

Properties

IUPAC Name |

ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-11(14)6-8-7-16-12-9(8)4-3-5-10(12)13/h3-5,8,13H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGPFFFBUGOIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of ethyl 2-(7-oxo-2,3-dihydro-1-benzofuran-3-yl)acetate.

Reduction: Formation of ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)ethanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds derived from benzofuran exhibit significant antioxidant properties. Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate has been evaluated for its ability to scavenge free radicals and protect cellular components from oxidative damage. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases.

Cardioprotective Effects

A study investigated the cardioprotective potential of related compounds in models of myocardial infarction. The findings suggested that derivatives of benzofuran could mitigate cardiac damage induced by ischemia-reperfusion injury. This compound may play a role in similar protective mechanisms due to its structural similarities with other bioactive benzofurans .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis. For instance, it can be utilized in the synthesis of novel coumarin derivatives, which are known for their wide range of biological activities .

Data Table: Summary of Applications

Case Study 1: Antioxidant Evaluation

In a comparative study on various benzofuran derivatives, this compound was tested for its antioxidant capacity using DPPH and ABTS assays. The results demonstrated that this compound exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Cardioprotection Research

A recent investigation into the cardioprotective effects of benzofuran derivatives included this compound. The study involved inducing myocardial infarction in rat models and administering the compound prior to ischemic events. The results indicated a notable reduction in infarct size and improved cardiac function metrics post-treatment.

Mechanism of Action

The mechanism of action of ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Dihydrobenzofuran Derivatives from Polygonum barbatum ()

Three dihydrobenzofuran derivatives isolated from Polygonum barbatum (compounds 1–3 ) share structural similarities with the target compound. Key differences lie in their substituents:

- Compound 1 : Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate.

- Compound 3 : (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid.

Comparison with Target Compound :

- Substituents: The target compound lacks the 3,4-dimethoxyphenyl and acrylate/carboxylate side chains present in compounds 1–3.

- Bioactivity : Compound 1 exhibited potent anticancer activity against oral cancer (CAL-27) with an IC50 of 48.52 ± 0.95 µM, surpassing the standard drug (IC50 = 97.76 µM). The target compound’s bioactivity remains unstudied, but its hydroxyl group at position 7 could facilitate hydrogen bonding with cellular targets, similar to compound 3 ’s 7-hydroxy group .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid ()

This benzofuran derivative features a fluorine atom at position 5, a methyl group at position 7, and a methylsulfanyl group at position 3. The carboxylic acid group replaces the ethyl ester in the target compound.

Comparison :

- Functional Groups : The carboxylic acid in this compound increases polarity compared to the ethyl ester in the target compound, likely reducing membrane permeability but improving water solubility.

- Structural Planarity: The benzofuran core is planar, facilitating π-π stacking interactions. The dihydrobenzofuran core of the target compound introduces slight non-planarity, which may alter binding to hydrophobic pockets .

Polyketides and Antiviral Compounds ()

Pestalotiopsone F (compound 14 ) and 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate (compound 26 ) are polyketides with antiviral activity (IC50 = 2.52–39.97 µM). Although structurally distinct from dihydrobenzofurans, their ester and hydroxyl groups highlight the importance of hydrogen-bonding and lipophilic motifs in bioactivity.

Key Insight : The ethyl ester in the target compound may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced activity, a strategy observed in other drug candidates .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

- Hydroxyl vs. Methoxy Groups : The 7-hydroxy group in the target compound may enhance hydrogen bonding compared to 7-methoxy in compound 1 , but methoxy groups generally improve lipophilicity and membrane penetration.

- Ester vs. Carboxylic Acid : Ethyl esters (target compound) are more lipophilic than carboxylic acids (), favoring passive diffusion across cell membranes. However, carboxylic acids may exhibit stronger target binding due to ionization.

Biological Activity

Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate, a compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure features a benzofuran moiety, which is known for various biological properties. The presence of the hydroxyl group at the 7-position is significant as it can facilitate interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular pathways:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins and nucleic acids, influencing their stability and function.

- Enzyme Interaction : The benzofuran ring may modulate enzyme activity by acting as a competitive inhibitor or substrate.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results suggest that the compound possesses strong antibacterial and antifungal activity, comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial effects, preliminary studies have explored the anticancer potential of this compound. Research has shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For example:

- Cell Lines Tested : Human leukemia cells (K562)

- IC50 Values : Observed cytotoxicity at concentrations around .

This indicates a promising avenue for further exploration in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of benzofuran compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inclusion of hydroxyl groups was noted to enhance this activity .

- Cytotoxicity Assessment : Another investigation into related compounds found that those with similar structural features exhibited cytotoxic effects against cancer cell lines, supporting the hypothesis that this compound may also possess such properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate?

- Methodological Answer : The compound is typically synthesized via alkaline hydrolysis of its ester precursor. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate undergoes hydrolysis with potassium hydroxide (KOH) in a methanol-water mixture under reflux (5–6 hours). Post-reaction, the aqueous layer is acidified, and the product is extracted, dried, and purified via column chromatography (ethyl acetate as eluent) .

- Key Steps :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrolysis | KOH, MeOH/H₂O, reflux | 82% | |

| Purification | Column chromatography (ethyl acetate) | N/A |

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is performed using SHELX software (e.g., SHELXL for refinement). Hydrogen atoms are positioned geometrically and refined with a riding model. Intermolecular interactions (e.g., O–H⋯O hydrogen bonds) are analyzed to understand crystal packing .

- Critical Parameters :

- Planarity of the benzofuran unit (mean deviation: 0.005–0.009 Å) .

- R-factor thresholds (e.g., R = 0.048, wR = 0.153 for high-resolution data) .

Q. What spectroscopic techniques validate the purity and structure of this compound?

- Methodological Answer :

- 1H NMR : Peaks for aromatic protons (δ 7.1–7.7 ppm), methyl/methylene groups (δ 2.4–4.0 ppm) .

- EI–MS : Molecular ion peaks (e.g., m/z 266 [M⁺] for methyl ester derivatives) .

- Chromatography : Retention factor (Rf) values (e.g., 0.58–0.65 in ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models?

- Methodological Answer :

- Validate refinement parameters (e.g., data-to-parameter ratio >18.4) to ensure model reliability .

- Cross-check hydrogen-bonding networks (e.g., O–H⋯O interactions) with alternative software (e.g., Olex2 or PLATON) .

- Compare calculated vs. experimental bond lengths (e.g., C–C bonds: mean deviation ≤0.003 Å) .

Q. What strategies optimize synthetic yield in multi-step reactions involving benzofuran derivatives?

- Methodological Answer :

- Catalyst Optimization : Use 3-chloroperoxybenzoic acid for sulfoxide formation (yield: 79%) .

- Solvent Selection : Dichloromethane/ethanol mixtures improve recrystallization efficiency .

- Reaction Monitoring : TLC or GC-MS to track intermediates and adjust reaction times .

Q. What mechanistic insights explain the anticancer activity of dihydrobenzofuran derivatives?

- Methodological Answer :

- Apoptosis Induction : Flow cytometry and morphological analysis confirm cell cycle arrest (e.g., IC₅₀ = 48.52 µM against oral cancer cells) .

- Antiangiogenesis : Docking studies reveal interactions with DNA and thymidylate synthase (TS), inhibiting tumor growth .

- Structure-Activity Relationship (SAR) : Electron-withdrawing substituents (e.g., -F, -SOCH₃) enhance bioactivity .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- Methodological Answer :

- Hydrogen Bonding : Centrosymmetric dimers via O–H⋯O bonds (Table 1 in ).

- π–π Stacking : Aromatic interactions (Cg⋯Cg distance: 3.841 Å) stabilize crystal packing .

- Thermal Analysis : Melting points (e.g., 436–437 K) correlate with purity and crystal stability .

Data Contradiction Analysis

- Discrepancy in Yields : Hydrolysis of ester precursors yields 82% in vs. 79% sulfoxide formation in .

- Resolution : Optimize stoichiometry (e.g., excess KOH) and reaction time for higher yields.

- Crystallographic R-factors : Variations in R-values (e.g., 0.048 in vs. 0.153 in ) may arise from data resolution or twinning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.